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Compound of Interest

Compound Name: (R)-1-Boc-3-isopropyl-piperazine

Cat. No.: B152144

(R)-1-Boc-3-isopropyl-piperazine is a key heterocyclic intermediate whose value lies in the
unique combination of its structural features: a stereochemically defined carbon center, a
versatile piperazine core, and a strategically placed Boc protecting group. The piperazine ring
is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous
blockbuster drugs.[1][2] However, much of the explored chemical space involves substitution at
the nitrogen atoms, leaving carbon-substituted piperazines like this one as a frontier for
developing novel therapeutics with unique structure-activity relationships.[1][3] The chirality
introduced by the isopropyl group at the C-3 position is critical, as biological systems are
inherently chiral, and often only a single enantiomer of a drug is responsible for the desired
therapeutic effect.[1][4] This guide delves into the technical nuances that make this specific
molecule an indispensable tool for the modern medicinal chemist.

Physicochemical and Computed Properties

A foundational understanding of the molecule's properties is essential for its effective use in
synthesis and process development.
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Property Value Source
CAS Number 928025-63-2 [5][6]
Molecular Formula C12H24N202 [7]
Molecular Weight 228.33 g/mol [718]
Appearance Colorless to light yellow liquid [7]

Boiling Point (Predicted)

298.4 + 15.0 °C at 760 mmHg

[719]

Density (Predicted)

0.980 = 0.06 g/cm?

[7]

pKa (Predicted) 8.39+£0.40 [7]
XLogP3 (Computed) 1.9 [819]
CC(C)
SMILES [C@H]INCCN(C1)C(=0)OC(C [5]
)(C)C
UHLAQCKNCBYTIF- [Referenced from common
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chemical databases]

The Architectural Blueprint: Piperazine Core and

Boc Protection

The utility of (R)-1-Boc-3-isopropyl-piperazine is best understood by examining its two

primary components: the piperazine ring and the Boc protecting group.

The Piperazine Scaffold: A Privileged Element in Drug

Design

The six-membered saturated N-heterocyclic piperazine moiety is a cornerstone of

pharmaceutical development.[10] Its prevalence is due to a combination of favorable

characteristics including high aqueous solubility, tunable basicity (pKa), and the ability to

engage in multiple hydrogen bonding interactions, which collectively enhance the

pharmacokinetic and pharmacodynamic properties of drug candidates.[2] Molecules containing
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this core have demonstrated a vast range of biological activities, including anticancer, antiviral,
antidepressant, and anti-inflammatory properties.[3][10]

The tert-Butoxycarbonyl (Boc) Group: A Chemist's
Essential Tool

In multi-step organic synthesis, protecting groups are crucial for masking reactive functional
groups to prevent unwanted side reactions.[11][12] The tert-butoxycarbonyl (Boc) group is one
of the most widely used protecting groups for amines due to its ideal characteristics.[12][13]

o Ease of Installation: It is readily introduced using di-tert-butyl dicarbonate (Bocz0).

o Robust Stability: The Boc group is stable under a wide range of conditions, including basic
hydrolysis, many nucleophiles, and catalytic hydrogenation.[13]

o Orthogonality: This stability makes it orthogonal to other common amine protecting groups
like the base-labile Fmoc (9-fluorenylmethoxycarbonyl) and the hydrogenolysis-labile Cbz
(benzyloxycarbonyl) groups, allowing for selective deprotection in complex molecules.[12]
[13]

» Facile Cleavage: It is easily and selectively removed under mild acidic conditions, typically
with trifluoroacetic acid (TFA) or HCI, which generates volatile byproducts (isobutene and
CO2).[13][14]

The diagram below illustrates the fundamental mechanism of Boc protection and subsequent
acid-catalyzed deprotection, a process central to the utility of our target molecule.
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Acidic Deprotection
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B
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Caption: Boc protection and deprotection workflow.

Asymmetric Synthesis: Crafting Chirality

The therapeutic efficacy and safety of a chiral drug are critically dependent on its
stereochemistry. Therefore, access to enantiomerically pure building blocks like (R)-1-Boc-3-
isopropyl-piperazine is paramount. Asymmetric synthesis of such molecules often begins
from the "chiral pool"—readily available, enantiopure natural products like amino acids.[15][16]

A practical and scalable synthetic route can be envisioned starting from a chiral a-amino acid,
which undergoes a series of transformations including reduction, protection, and cyclization to
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yield the desired chiral piperazine.[15]

Conceptual Synthetic Workflow

The following protocol outlines a validated, multi-step approach for synthesizing orthogonally
protected, 2-substituted chiral piperazines, a methodology directly applicable to the synthesis
of our target compound from a precursor like (R)-valinol.

Step-by-Step Methodology:

 Starting Material: Begin with an enantiomerically pure a-amino alcohol, such as (R)-valinol,
derived from the corresponding amino acid.

» Orthogonal Protection: Protect the primary amine with a suitable protecting group (e.g.,
nosyl), which is orthogonal to the final Boc group.

 Activation of Hydroxyl Group: Convert the hydroxyl group into a good leaving group, for
instance, by tosylation or mesylation.

» Nucleophilic Substitution: Introduce the second nitrogen atom via nucleophilic substitution
with an appropriate amine synthon (e.g., a protected aminoacetaldehyde equivalent).

e Reductive Amination & Cyclization: An intramolecular reductive amination or an aza-Michael
addition can facilitate the key ring-closing step to form the piperazine core.[15]

e Protecting Group Swap: Remove the initial protecting group (e.g., nosyl) and introduce the
Boc group onto the N-1 nitrogen using Boc anhydride (Bocz0).

This sequence ensures the preservation of the stereocenter and results in the desired
enantiomerically pure product.

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://pubs.rsc.org/en/content/articlelanding/2020/ob/d0ob01713b
https://pubs.rsc.org/en/content/articlelanding/2020/ob/d0ob01713b
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b152144?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

(R)-Valinol

(Chiral Pool)

Step 1: N-Protection
(e.g., Nosylation)

(Protected Amino AIcohoI]

Step 2: Aza-Michael Addition
with Vinyl Sulfonium Salt

Linear Diamine Intermediate
[Step 3: Cyclization]

(NosyI-Protected Piperazine]

l

(Step 4: Deprotection & Boc Protection]

(R)-1-Boc-3-isopropyl-piperazine

Click to download full resolution via product page

Caption: Conceptual asymmetric synthesis workflow.
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Applications in Drug Discovery

(R)-1-Boc-3-isopropyl-piperazine is not an end product but a high-value starting material. Its
structure is designed for subsequent elaboration into more complex drug candidates.

Key Synthetic Transformations:

» N-4 Functionalization: The unprotected secondary amine at the N-4 position is a nucleophilic
handle ready for various coupling reactions, such as alkylation, acylation, reductive
amination, or Buchwald-Hartwig amination, to introduce diverse substituents.

¢ N-1 Deprotection and Functionalization: Following N-4 modification, the Boc group at N-1
can be selectively removed under acidic conditions. The newly liberated secondary amine
can then be functionalized, allowing for the synthesis of di-substituted piperazines with
precise control over the substitution pattern.

This step-wise functionalization is a cornerstone of modern library synthesis and lead
optimization campaigns in drug discovery.[17]

1a. N-4 Alkylation/
Arylation (R?)

Di-substituted Chiral
Drug Candidate

(R)-1-Boc-3-isopropyl-piperazine N-4 Substituted Intermediate N-1 Deprotected Intermediate 3. N-1 Functionalization (R?)

Click to download full resolution via product page

Caption: Synthetic utility in drug candidate synthesis.

Analytical Characterization

Confirming the identity, purity, and stereochemical integrity of (R)-1-Boc-3-isopropyl-
piperazine is achieved through standard analytical techniques.

¢ Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-
butyl protons of the Boc group as a singlet around 1.4 ppm. The isopropyl group will
present as two doublets for the diastereotopic methyl groups and a multiplet for the
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methine proton. The piperazine ring protons will appear as a series of complex multiplets
in the aliphatic region (typically 2.5-4.0 ppm). The presence of conformers due to amide
bond rotation can sometimes lead to broadened signals at room temperature.[18]

o 18C NMR: The carbon spectrum will confirm the presence of all 12 carbon atoms, including
the characteristic signals for the Boc carbonyl (~155 ppm) and the quaternary carbon (~80

ppm).

e Mass Spectrometry (MS): ESI-MS would typically show the protonated molecular ion [M+H]*
to confirm the molecular weight of 228.33.

o Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the definitive
method to determine the enantiomeric excess (e.e.) of the compound, ensuring its suitability
for stereospecific synthesis.

Conclusion

(R)-1-Boc-3-isopropyl-piperazine, CAS 928025-63-2, is more than a simple chemical
reagent; it is a meticulously designed tool for the advancement of pharmaceutical sciences. Its
value is derived from the synergistic combination of a privileged piperazine scaffold, a crucial
stereocenter, and the synthetic flexibility afforded by the Boc protecting group. By providing a
reliable and versatile entry point into the underexplored chemical space of C-3 substituted
piperazines, this building block empowers researchers to construct novel, stereochemically
pure drug candidates with potentially superior efficacy and safety profiles. Its continued
application in drug discovery pipelines underscores its significance in the ongoing quest for
new medicines.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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